3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine
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Overview
Description
3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its dual pyrazole rings, each substituted with methyl and propyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves multi-step reactions starting from simpler pyrazole derivatives. One common method involves the alkylation of 3-methyl-1-propyl-1H-pyrazole with an appropriate alkylating agent, followed by further functionalization to introduce the second pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole rings .
Scientific Research Applications
3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-propyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
3-methyl-1-phenyl-1H-pyrazole: Another pyrazole compound with a phenyl group instead of a propyl group.
3-methyl-1-propyl-1H-pyrazol-5-amine: A related compound with an amine group at the 5-position
Uniqueness
3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific substitution pattern.
Properties
CAS No. |
1856029-25-8 |
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Molecular Formula |
C15H25N5 |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
3-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C15H25N5/c1-5-7-19-11-15(13(4)18-19)16-10-14-9-12(3)17-20(14)8-6-2/h9,11,16H,5-8,10H2,1-4H3 |
InChI Key |
NUQHAGYXVQPZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CC(=NN2CCC)C |
Origin of Product |
United States |
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